4-(3-Benzyloxyphenyl)benzonitrile
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Overview
Description
4-(3-Benzyloxyphenyl)benzonitrile is an organic compound with the molecular formula C20H15NO. It is a nitrile derivative with a benzophenone backbone. This compound is known for its applications in various fields of scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(3-Benzyloxyphenyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This process can be carried out under mild reaction conditions, making it suitable for industrial-scale production.
Industrial Production Methods
In industrial settings, the preparation of benzonitriles often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are advantageous due to their high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyloxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Benzylamines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3-Benzyloxyphenyl)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced coatings, dyes, and pesticides
Mechanism of Action
The mechanism of action of 4-(3-Benzyloxyphenyl)benzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with similar chemical properties.
4-(3-Methoxyphenyl)benzonitrile: A structurally related compound with a methoxy group instead of a benzyloxy group.
4-(3-Hydroxyphenyl)benzonitrile: Another related compound with a hydroxy group.
Uniqueness
4-(3-Benzyloxyphenyl)benzonitrile is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzonitrile derivatives and enhances its utility in various research applications .
Properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-15-17-5-2-1-3-6-17/h1-13H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZRXQUOBFIIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602455 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-86-2 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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